3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H9ClF2O3S |
|---|---|
Molecular Weight |
270.68 g/mol |
IUPAC Name |
3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)6-2-5-15-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2 |
InChI Key |
WOXGYBWNUZEPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride typically follows a two-step approach:
- Step 1: Formation of 3-(2,3-difluorophenoxy)propane-1-sulfonic acid or its precursor
- Step 2: Conversion of the sulfonic acid or sulfonate derivative to sulfonyl chloride using chlorinating agents
This approach leverages the reactivity of sulfonyl chlorides, which are generally prepared by chlorination of sulfonic acid derivatives under controlled conditions.
Preparation of 3-(2,3-Difluorophenoxy)propane-1-sulfonic Acid Precursor
The starting material is often a difluorophenol derivative, specifically 2,3-difluorophenol, which undergoes nucleophilic substitution with a suitable propane-based electrophile containing a leaving group (e.g., 1,3-propane dihalide or propane-1-sulfonate derivative) to form the corresponding difluorophenoxypropane sulfonic acid or its salt.
- Reaction Conditions: Typically performed under basic conditions to deprotonate the phenol and facilitate nucleophilic attack.
- Solvents: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are commonly used to enhance nucleophilicity.
- Temperature: Mild to moderate heating (40–80 °C) to drive the reaction to completion.
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the sulfonyl chloride by treatment with chlorinating agents. Common reagents include:
Among these, thionyl chloride is preferred due to its efficiency and ease of removal of byproducts (SO₂ and HCl gases).
- Procedure: The sulfonic acid is dissolved or suspended in an inert solvent such as dichloromethane or chloroform under anhydrous conditions. Thionyl chloride is added dropwise, often with catalytic amounts of DMF (dimethylformamide) to activate the chlorination.
- Temperature: The reaction is typically carried out at 0 °C to room temperature to control the exothermic nature.
- Duration: Several hours (3–12 h), monitored by TLC or other analytical methods to confirm completion.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Difluorophenol + 3-chloropropane-1-sulfonic acid (or equivalent) | Base (e.g., K₂CO₃), DMF, 60 °C, 6 h | 3-(2,3-Difluorophenoxy)propane-1-sulfonic acid |
| 2 | 3-(2,3-Difluorophenoxy)propane-1-sulfonic acid + SOCl₂ | Anhydrous DCM, 0 °C to RT, 3–12 h | 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride |
Analytical and Purification Methods
- Monitoring: Thin Layer Chromatography (TLC) is commonly used to monitor the progress of chlorination.
- Purification: The crude sulfonyl chloride is purified by vacuum distillation or recrystallization under anhydrous conditions to prevent hydrolysis.
- Characterization: NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy (notably the S=O and S-Cl stretches), and mass spectrometry confirm the structure and purity.
Research Discoveries and Optimization
- The presence of fluorine atoms in the phenoxy ring enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive in nucleophilic substitution reactions.
- Selective chlorination protocols have been optimized to minimize side reactions such as over-chlorination or hydrolysis.
- Use of inert atmosphere (nitrogen or argon) is critical to prevent moisture-induced decomposition.
- Recent studies emphasize the role of catalytic DMF in activating thionyl chloride, improving yield and reaction rate.
- Alternative chlorinating agents like oxalyl chloride have been explored for milder reaction conditions, though thionyl chloride remains the most efficient.
Comparative Data Table of Chlorinating Agents
| Chlorinating Agent | Reaction Temperature | Reaction Time | Yield (%) | Byproducts | Notes |
|---|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | 0 °C to RT | 3–12 h | 85–95 | SO₂, HCl gases | Preferred for efficiency and ease of removal |
| Phosphorus pentachloride (PCl₅) | RT to 50 °C | 4–8 h | 70–85 | POCl₃, HCl | More hazardous, less commonly used |
| Oxalyl chloride (COCl)₂ | 0 °C to RT | 6–12 h | 75–90 | CO, CO₂ gases | Milder, but slower reaction |
Chemical Reactions Analysis
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Structural and Property Comparison
The table below compares key parameters of 3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride (hypothetical data inferred from analogs) with structurally similar compounds from the evidence:
Key Observations:
- Molecular Weight: The difluorophenoxy variant is estimated to have a lower molecular weight (~244.7) than the dimethylcyclohexyl analog (268.8 g/mol) due to reduced alkyl substitution .
- Steric Hindrance: The tert-pentyloxy and dimethylcyclohexyloxy groups introduce significant steric bulk, which may reduce reactivity in sterically demanding reactions compared to the less bulky difluorophenoxy group .
Biological Activity
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₈ClF₂O₂S
- Molecular Weight : 227.67 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 202 °C
- Flash Point : 75.9 °C
The biological activity of 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophilic agent. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules. This reactivity is significant in the context of drug development, as it can lead to the inhibition of specific enzymes or receptors.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit BRD4, a protein implicated in cancer cell proliferation. In vitro studies have demonstrated that modifications of sulfonyl compounds can lead to significant anti-proliferative effects against various cancer cell lines, including leukemia and solid tumors .
Enzyme Inhibition
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride has been studied for its potential as an enzyme inhibitor. Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both human cells and certain pathogens like Plasmodium falciparum. This inhibition can be leveraged for therapeutic applications in treating autoimmune diseases and malaria .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Sulfonyl chlorides are known to exhibit activity against various bacterial strains and fungi by disrupting cellular processes. Studies on related compounds have reported moderate to high inhibitory effects against pathogenic microorganisms, indicating that 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride may possess similar capabilities .
Case Studies
Q & A
Q. What are the standard synthetic protocols for preparing 3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride, and what factors optimize yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Alkylation of propane derivatives to introduce the phenoxy group.
- Step 2 : Sulfonation using chlorosulfonic acid or thionyl chloride (SOCl₂) to form the sulfonyl chloride moiety .
- Optimization :
- Temperature Control : Maintain ≤0°C during sulfonation to minimize side reactions (e.g., hydrolysis) .
- Solvent Choice : Polar aprotic solvents like dichloromethane enhance reaction efficiency .
- Base Selection : Use sodium carbonate to neutralize HCl byproducts and stabilize intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identifies fluorine substituents and confirms aromatic substitution patterns .
- LC-MS : Validates molecular weight (MW = 280.6 g/mol) and detects impurities .
- IR Spectroscopy : Confirms sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) .
- HPLC : Quantifies purity (>98% achievable with gradient elution using acetonitrile/water) .
Q. What are the primary safety considerations when handling 3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride in laboratory environments?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., SO₂, HCl) .
- Waste Disposal : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do electronic effects of difluorophenoxy substituents influence the electrophilic reactivity of the sulfonyl chloride group compared to other halogenated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : The 2,3-difluoro group increases electrophilicity at the sulfur atom, accelerating nucleophilic substitution compared to methoxy-substituted analogs (e.g., 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride) .
- Comparative Studies : Bromo/chloro derivatives (e.g., 3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride) exhibit slower reactivity due to steric hindrance .
- Kinetic Data : Second-order rate constants (k₂) for amine reactions are 1.5× higher than non-fluorinated analogs .
Q. What experimental approaches can resolve contradictions in reported reactivity data of 3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride with nitrogen-based nucleophiles?
- Methodological Answer :
- Controlled Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess solvent-dependent reactivity .
- Stoichiometric Titration : Use in situ FTIR to monitor intermediate formation (e.g., sulfonamide vs. sulfonate esters) .
- Isolation of Byproducts : LC-MS/MS identifies competing pathways (e.g., hydrolysis vs. substitution) .
Q. What role does solvent choice play in the kinetic vs. thermodynamic control of reactions involving 3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride?
- Methodological Answer :
- Kinetic Control : Low-polarity solvents (e.g., toluene) favor sulfonamide formation via fast nucleophilic attack .
- Thermodynamic Control : Polar solvents (e.g., DMSO) stabilize intermediates, leading to sulfonate esters at equilibrium .
- Case Study : In peptide coupling, acetonitrile yields 85% sulfonamide vs. 60% in DMF due to reduced solvation of intermediates .
Q. How can computational chemistry predict and rationalize the regioselectivity of 3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
